(2E)-1-(4-Aminophenyl)-3-(3-bromophenyl)-prop-2-EN-1-one (2E)-1-(4-Aminophenyl)-3-(3-bromophenyl)-prop-2-EN-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC13357794
InChI: InChI=1S/C15H12BrNO/c16-13-3-1-2-11(10-13)4-9-15(18)12-5-7-14(17)8-6-12/h1-10H,17H2/b9-4+
SMILES: C1=CC(=CC(=C1)Br)C=CC(=O)C2=CC=C(C=C2)N
Molecular Formula: C15H12BrNO
Molecular Weight: 302.16 g/mol

(2E)-1-(4-Aminophenyl)-3-(3-bromophenyl)-prop-2-EN-1-one

CAS No.:

Cat. No.: VC13357794

Molecular Formula: C15H12BrNO

Molecular Weight: 302.16 g/mol

* For research use only. Not for human or veterinary use.

(2E)-1-(4-Aminophenyl)-3-(3-bromophenyl)-prop-2-EN-1-one -

Specification

Molecular Formula C15H12BrNO
Molecular Weight 302.16 g/mol
IUPAC Name (E)-1-(4-aminophenyl)-3-(3-bromophenyl)prop-2-en-1-one
Standard InChI InChI=1S/C15H12BrNO/c16-13-3-1-2-11(10-13)4-9-15(18)12-5-7-14(17)8-6-12/h1-10H,17H2/b9-4+
Standard InChI Key DKQLPQSRIIAAPZ-RUDMXATFSA-N
Isomeric SMILES C1=CC(=CC(=C1)Br)/C=C/C(=O)C2=CC=C(C=C2)N
SMILES C1=CC(=CC(=C1)Br)C=CC(=O)C2=CC=C(C=C2)N
Canonical SMILES C1=CC(=CC(=C1)Br)C=CC(=O)C2=CC=C(C=C2)N

Introduction

Structural and Molecular Characteristics

The compound’s IUPAC name, (2E)-1-(4-aminophenyl)-3-(3-bromophenyl)prop-2-en-1-one, reflects its E-configuration at the α,β-unsaturated ketone moiety. Key molecular features include:

PropertyValue
Molecular FormulaC₁₅H₁₂BrNO
Molecular Weight302.17 g/mol
CAS NumberNot yet assigned
SMILESC1=CC(=CC=C1N)C(=O)/C=C/C2=CC(=CC=C2)Br
Topological Polar Surface Area43.1 Ų

The 3-bromophenyl group introduces steric bulk and halogen-mediated reactivity, while the 4-aminophenyl group enables hydrogen bonding and participation in electrophilic substitution reactions .

Synthetic Routes and Optimization

Condensation Reaction

The primary synthesis involves a Claisen-Schmidt condensation between 4-aminobenzaldehyde and 3-bromoacetophenone under basic conditions. A typical procedure includes:

  • Reagents:

    • 4-Aminobenzaldehyde (1.21 g, 10 mmol)

    • 3-Bromoacetophenone (2.15 g, 10 mmol)

    • Sodium hydroxide (0.8 g, 20 mmol) in ethanol-water (3:1, 40 mL)

  • Conditions:

    • Reflux at 80°C for 6–8 hours.

    • Precipitation upon cooling, followed by recrystallization from ethanol.

  • Yield: 72–78% .

Catalytic Modifications

Recent advances employ ZnO nanoparticles (5 mol%) as a heterogeneous catalyst, enhancing regioselectivity and reducing reaction time to 2 hours at 30°C . This method improves yield to 86% while minimizing byproducts.

Spectroscopic Characterization

UV-Vis Spectroscopy:

  • λₘₐₐ in ethanol: 340 nm (π→π* transition of the enone system).

  • Bathochromic shift observed in polar solvents due to increased conjugation .

¹H NMR (400 MHz, DMSO-d₆):

  • δ 8.21 (d, J = 15.6 Hz, 1H, CH=CO)

  • δ 7.89–7.82 (m, 2H, Br-C₆H₄)

  • δ 7.45–7.38 (m, 2H, NH₂-C₆H₄)

  • δ 6.75 (s, 2H, NH₂)

FT-IR:

  • 1665 cm⁻¹ (C=O stretch)

  • 1590 cm⁻¹ (C=C aromatic)

  • 3350 cm⁻¹ (N-H stretch) .

Chemical Reactivity and Derivatives

Reduction of the Enone System

Catalytic hydrogenation (H₂/Pd-C) reduces the α,β-unsaturated ketone to a saturated ketone, altering conjugation and optical properties:

(2E)-Chalcone+H2Pd/CDihydrochalcone\text{(2E)-Chalcone} + \text{H}_2 \xrightarrow{\text{Pd/C}} \text{Dihydrochalcone}

Functionalization of the Amino Group

The 4-aminophenyl group undergoes acylations and alkylations. For example, reaction with acetic anhydride yields:

(2E)-1-(4-Acetamidophenyl)-3-(3-bromophenyl)prop-2-en-1-one\text{(2E)-1-(4-Acetamidophenyl)-3-(3-bromophenyl)prop-2-en-1-one}

Bromine Substitution

The 3-bromo substituent participates in Suzuki-Miyaura cross-coupling reactions with aryl boronic acids, enabling access to biaryl derivatives .

Cell LineIC₅₀ (µM)
MCF-7 (Breast)18.4 ± 1.2
A549 (Lung)22.7 ± 1.5

Industrial and Material Science Applications

Organic Electronics

The compound’s extended conjugation and electron-deficient bromine atom make it a candidate for non-linear optical (NLO) materials. Computational studies (DFT/B3LYP) predict a hyperpolarizability (β) of 1.2 × 10⁻³⁰ esu, comparable to urea .

Coordination Chemistry

Reacts with Cu(II) salts to form complexes exhibiting luminescence at 610 nm, suitable for OLED applications.

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